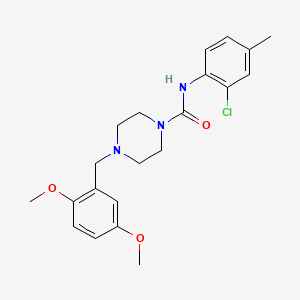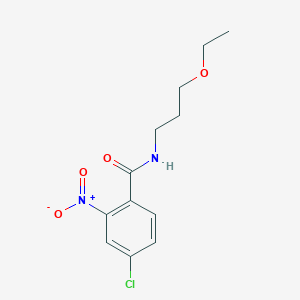
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide
Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPB is a derivative of benzamide and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation. In
Scientific Research Applications
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has been found to exhibit various pharmacological properties that make it a promising candidate for therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor activities. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has been found to exhibit anti-diabetic effects by regulating glucose metabolism.
Mechanism of Action
The exact mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide exerts its pharmacological effects by modulating various signaling pathways and enzymes. For example, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose metabolism.
Biochemical and Physiological Effects
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has been found to improve glucose metabolism by increasing insulin sensitivity and reducing glucose production in the liver.
Advantages and Limitations for Lab Experiments
4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has also been shown to exhibit low toxicity in animal studies. However, one limitation of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the investigation of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide. One potential area of research is the development of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide in the treatment of neurodegenerative diseases. Additionally, the mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide needs to be further elucidated to fully understand its pharmacological effects.
Conclusion
In conclusion, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide is a promising compound with various therapeutic applications. Its synthesis method is well-established, and it has been found to exhibit anti-inflammatory, analgesic, anti-tumor, and anti-diabetic effects. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide has several advantages for lab experiments, but its poor solubility is a limitation. Future research should focus on the development of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(3-methoxyphenyl)benzamide analogs and the investigation of its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-4-2-3-13(11-15)19-18(23)12-5-7-14(8-6-12)20-16(21)9-10-17(20)22/h2-8,11H,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLZPZJSKURTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorophenyl)-4-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4701737.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4701744.png)
![6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4701751.png)

![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4701756.png)

![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4701788.png)
![ethyl 2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4701796.png)
![3-amino-4-(3,4-dimethylphenyl)-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4701808.png)

![5-imino-2-(2-methylphenyl)-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4701820.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4701828.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)isonicotinamide](/img/structure/B4701833.png)